1-(4-Aminoindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminoindolin-1-yl)ethanone, also known as 1-AIE, is an organic compound with the CAS Number: 17274-64-5 . It is a colorless crystalline solid, soluble in some organic solvents, such as ethanol, dimethyl thionamide, etc . It is stable at room temperature .
Synthesis Analysis
The synthesis of 1-(4-Aminoindolin-1-yl)ethanone involves a condensation reaction under alkaline conditions. The reactant 4-aminoindoline is reacted with acetylacetone. The reaction mixture is then further heated to crystallize to form 1-(4-aminoindoline)ethanone .Molecular Structure Analysis
The molecular formula of 1-(4-Aminoindolin-1-yl)ethanone is C10H12N2O . The InChI Code is 1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 .Physical And Chemical Properties Analysis
1-(4-Aminoindolin-1-yl)ethanone has a molecular weight of 176.22 . It is a solid at room temperature . The density is 1.231±0.06 g/cm3 (Predicted) . The boiling point is predicted to be 446.0±45.0 °C .Scientific Research Applications
Photophysics and Spectroscopy
1-(4-Aminoindolin-1-yl)ethanone, under the name 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), has been studied for its unique photophysical properties. A substantial red-shift in the fluorescence of ABE in an ethanol solution was observed, interpreted as an indicator of microscopic solvent heterogeneity (Ghoneim, 2001).
Antimicrobial and Antifungal Activity
Several compounds structurally related to 1-(4-Aminoindolin-1-yl)ethanone have shown promising antimicrobial and antifungal activities. A compound with a similar structure, 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ), demonstrated significant antifungal activity against various fungi (Raj & Patel, 2015). Other compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone showed antibacterial activity when synthesized into more complex molecules (C.Merugu, Ramesh & Sreenivasulu, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMMXZGSDHVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminoindolin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.